![molecular formula C19H31N3O4 B5571807 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)
3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves complex chemical processes. One study describes the synthesis of a series of these compounds, including 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were prepared for screening as antihypertensive agents (Caroon et al., 1981). Another study involves the synthesis of similar compounds related to M1 muscarinic agonists (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a spiro[4.5]decan-2-one core. Various studies have explored the crystal structures and molecular conformations of related compounds (Wang et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound and its derivatives are part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized through various methods for pharmacological studies. For instance, research by Caroon et al. (1981) focused on synthesizing a series of these compounds with substitutions at the 8 position to evaluate their antihypertensive activities. This work highlights the chemical versatility and the potential for medicinal chemistry applications of these compounds (Caroon et al., 1981).
- Further structural analysis and synthetic strategies have been developed to explore different substituents and their effects on biological activity. For example, Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems, providing a foundational understanding of the structural properties of these compounds and their potential for further functionalization (Martin‐Lopez & Bermejo, 1998).
Pharmacological Applications
- The pharmacological interest in these compounds is diverse. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, aiming to explore their potential as surrogates for dipeptides in peptide synthesis, which has implications for drug development and therapeutic applications (Fernandez et al., 2002).
- Tsukamoto et al. (1995) focused on a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists, showcasing the compound's relevance in modulating cholinergic receptors, which could have implications for treating cognitive disorders and enhancing memory (Tsukamoto et al., 1995).
Novel Therapeutic Approaches
- The derivatives of 3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their therapeutic potential in various studies. For instance, research on compounds with similar structures showed significant antihypertensive activities and provided insights into their mechanism of action as alpha-adrenergic blockers (Caroon et al., 1981).
- Another important area of research is the compound's inhibitory effect on neural calcium uptake and its protective action against brain edema and memory and learning deficits. This suggests potential therapeutic applications in neuroprotective strategies and the treatment of cognitive impairments (Tóth et al., 1997).
Propiedades
IUPAC Name |
3-(3-methylbutyl)-8-[2-(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-15(2)6-10-22-14-19(26-18(22)25)7-11-20(12-8-19)17(24)13-21-9-4-3-5-16(21)23/h15H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJXQSWEOWTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCN(CC2)C(=O)CN3CCCCC3=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.